Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds can be derived from their spectral information .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Research has demonstrated the synthesis of various derivatives of benzo[b]thiophen, which exhibit preliminary pharmacological activities. For instance, Chapman et al. (1971) explored the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into different derivatives, highlighting the potential for developing substances with varied biological effects Chapman, Clarke, Gore, & Sharma, 1971.
Antimicrobial and Antioxidant Activities
The synthesis of lignan conjugates and their evaluation for antimicrobial and antioxidant activities represent another application. Raghavendra et al. (2016) synthesized compounds showing significant antibacterial and antifungal properties, as well as notable antioxidant potential, indicating the relevance of thiophene derivatives in developing new antimicrobial and antioxidant agents Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016.
Application as Disperse Dyes
The versatility of thiophene derivatives extends to their application in the textile industry as disperse dyes. Sabnis and Rangnekar (1989) synthesized azo dyes from thiophene derivatives, showcasing their good coloration and fastness properties on polyester, underscoring their utility in dye synthesis Sabnis & Rangnekar, 1989.
Anti-Rheumatic Potential
The anti-rheumatic potential of specific thiophene derivatives has been investigated, with studies revealing significant antioxidant, analgesic, and anti-rheumatic effects. Sherif and Hosny (2014) synthesized compounds that showed promising results in an in vivo collagen-adjuvant arthritis model in rats Sherif & Hosny, 2014.
Antitumor Evaluation
The antitumor potential of thiophene derivatives has also been explored. Shams et al. (2010) synthesized heterocyclic compounds derived from thiophene, which demonstrated high inhibitory effects against various human cancer cell lines in vitro, highlighting their potential as antitumor agents Shams, Mohareb, Helal, & Mahmoud, 2010.
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to be an area of interest for researchers due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-3-27-22(26)19-14(2)18(13-23)21(28-19)24-20(25)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFDSOMEFEKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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